molecular formula C17H17F2N3O2 B2600910 (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034564-74-2

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2600910
CAS No.: 2034564-74-2
M. Wt: 333.339
InChI Key: GNEKHPHUUYYEME-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a dimethylpyrimidinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is often introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with an appropriate leaving group.

    Coupling with the Difluorophenyl Group: The final step involves coupling the difluorophenyl group with the previously formed intermediate. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl group, where nucleophiles can replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and pyrimidinyl groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: Unique due to its specific combination of functional groups.

    (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone: Similar but with a piperidine ring instead of a pyrrolidine ring.

    (3,4-Difluorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)methanone: Contains a morpholine ring, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activity compared to similar compounds. The presence of both difluorophenyl and dimethylpyrimidinyl groups in conjunction with the pyrrolidinyl moiety makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2/c1-10-7-11(2)21-17(20-10)24-13-5-6-22(9-13)16(23)12-3-4-14(18)15(19)8-12/h3-4,7-8,13H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEKHPHUUYYEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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